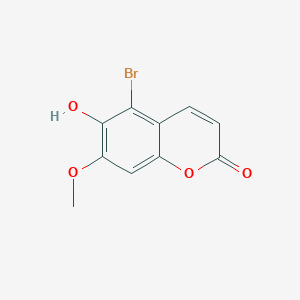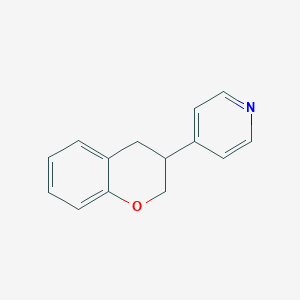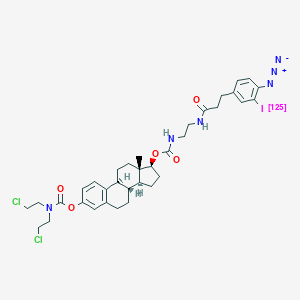
17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate is a synthetic compound that is used in scientific research. It is a derivative of estradiol, a natural hormone that is involved in the regulation of the female reproductive system. This compound has been synthesized to study its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate is not fully understood. However, it is believed to act by binding to estrogen receptors on the surface of cancer cells, leading to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate are still being studied. However, it has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate in lab experiments is its potential as a targeted imaging agent for the detection of estrogen receptor-positive tumors. However, one limitation is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
For research on 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. It may also be studied for its potential use in combination with other anti-cancer agents for the treatment of cancer.
Synthesis Methods
The synthesis of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate involves several steps. The starting material is estradiol, which is modified to introduce a carbamate group at the 3-position. This is followed by the introduction of a bis(chloroethyl) group at the 17-position. Finally, the azido group is introduced at the 4-position of the phenyl ring through a propionamide linker.
Scientific Research Applications
17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate has been used in scientific research to study its potential applications in the field of medicine. It has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for the treatment of cancer. It has also been studied for its potential use as a targeted imaging agent for the detection of estrogen receptor-positive tumors.
properties
CAS RN |
159899-37-3 |
|---|---|
Product Name |
17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate |
Molecular Formula |
C35H43Cl2IN6O5 |
Molecular Weight |
823.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-[2-[3-(4-azido-3-(125I)iodanylphenyl)propanoylamino]ethylcarbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C35H43Cl2IN6O5/c1-35-13-12-26-25-7-5-24(48-34(47)44(18-14-36)19-15-37)21-23(25)4-6-27(26)28(35)8-10-31(35)49-33(46)41-17-16-40-32(45)11-3-22-2-9-30(42-43-39)29(38)20-22/h2,5,7,9,20-21,26-28,31H,3-4,6,8,10-19H2,1H3,(H,40,45)(H,41,46)/t26-,27-,28+,31+,35+/m1/s1/i38-2 |
InChI Key |
YYDIMLLAANCLAT-SMLQHYSKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I])CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
SMILES |
CC12CCC3C(C1CCC2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
Other CAS RN |
159899-37-3 |
synonyms |
17-O-((2-(3-(4-azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate AIPP-EM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



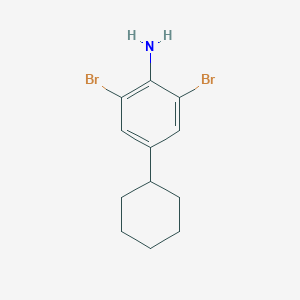
![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)


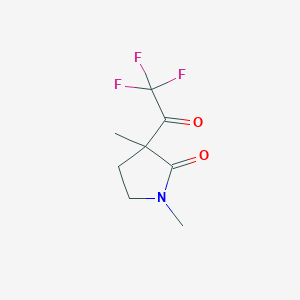
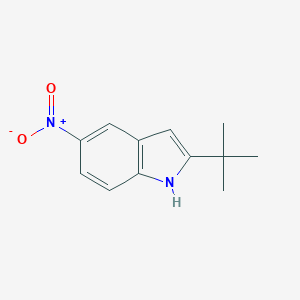
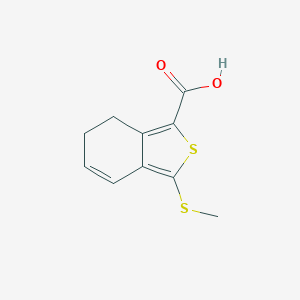



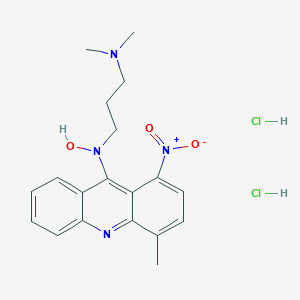
![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)
